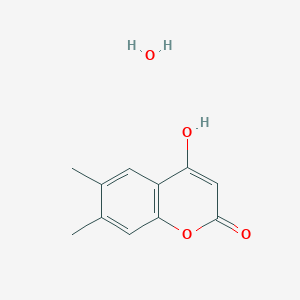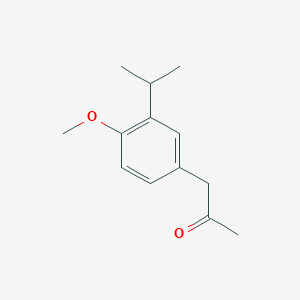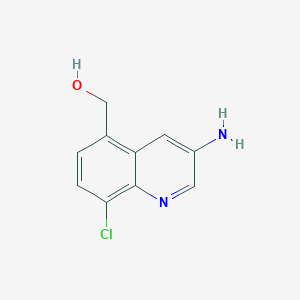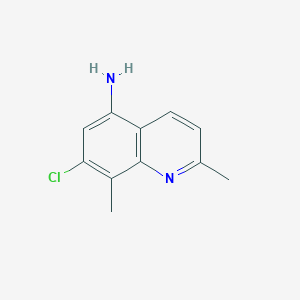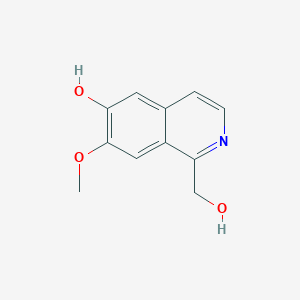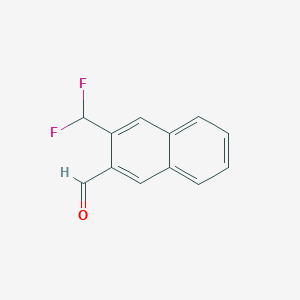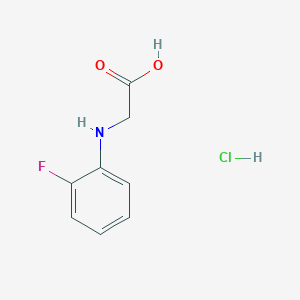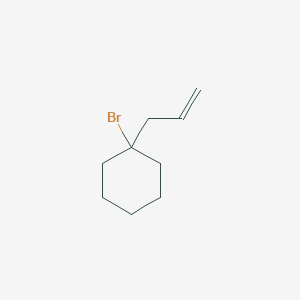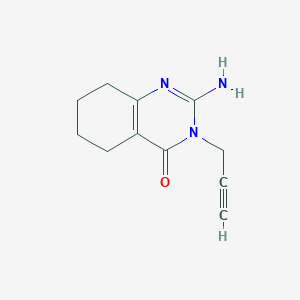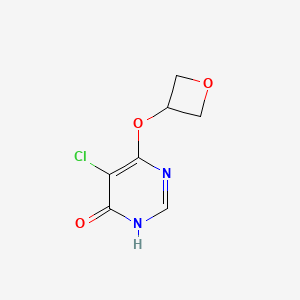
4-(Aminomethyl)-2,2-dimethylchroman-7-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Aminomethyl)-2,2-dimethylchroman-7-ol is a chemical compound that belongs to the class of chromans. Chromans are known for their diverse biological activities and are often used in medicinal chemistry. This compound features a chroman ring system with an aminomethyl group at the 4-position and a hydroxyl group at the 7-position, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-2,2-dimethylchroman-7-ol can be achieved through several synthetic routes. One common method involves the reaction of 2,2-dimethylchroman-7-ol with formaldehyde and ammonium chloride under acidic conditions to introduce the aminomethyl group at the 4-position. The reaction typically requires a catalyst such as hydrochloric acid and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-2,2-dimethylchroman-7-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone or aldehyde.
Reduction: The aminomethyl group can be reduced to form a primary amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
Oxidation: Formation of 4-(Aminomethyl)-2,2-dimethylchroman-7-one.
Reduction: Formation of 4-(Aminomethyl)-2,2-dimethylchroman-7-amine.
Substitution: Formation of various substituted chroman derivatives depending on the substituent introduced.
Scientific Research Applications
4-(Aminomethyl)-2,2-dimethylchroman-7-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-2,2-dimethylchroman-7-ol involves its interaction with various molecular targets and pathways. The hydroxyl group at the 7-position can participate in hydrogen bonding and other interactions with biological molecules, while the aminomethyl group can form covalent bonds with target proteins. These interactions can modulate the activity of enzymes and receptors, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Aminocoumarin: Shares a similar chroman ring system but with different substituents.
4-(Aminomethyl)benzoic acid: Contains an aminomethyl group but lacks the chroman ring.
4-(Aminomethyl)indole: Features an aminomethyl group attached to an indole ring.
Uniqueness
4-(Aminomethyl)-2,2-dimethylchroman-7-ol is unique due to its specific combination of functional groups and the chroman ring system. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
4-(aminomethyl)-2,2-dimethyl-3,4-dihydrochromen-7-ol |
InChI |
InChI=1S/C12H17NO2/c1-12(2)6-8(7-13)10-4-3-9(14)5-11(10)15-12/h3-5,8,14H,6-7,13H2,1-2H3 |
InChI Key |
YTSUVZXZRWTSAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C2=C(O1)C=C(C=C2)O)CN)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


